CERCOSPORINE

Vue d'ensemble

Description

Cercosporin is a red toxin produced by the fungal genus Cercospora . It acts as a pathogen on a variety of plants including corn, tobacco, soybean, and coffee . Cercosporin is a perylenequinone natural product that is photoactivated and uses reactive oxygen species (ROS) to damage cell components such as membranes, proteins, and lipids .

Synthesis Analysis

Cercosporin is biosynthesized via polyketide synthases . There are several genes, known as CTB enzymes (CTB1-8), that contribute to the production of cercosporin . CTB1 is a non-reducing PKS consisting of a KS, AT, TE/CYC, and 2 ACP domains that are vital in the initiation of the creation of cercosporin .Molecular Structure Analysis

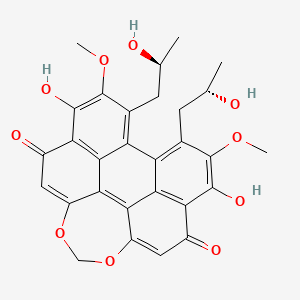

The molecular structure of Cercosporin is C29H26O10 . The perylenequinone nucleus of cercosporin confers the interesting property of atropisomerism .Chemical Reactions Analysis

The polyketide synthase CTB1 is demonstrated to catalyze pyrone formation, thereby expanding the known biosynthetic repertoire of thioesterase domains in iterative, non-reducing polyketide synthases .Physical and Chemical Properties Analysis

Cercosporin has a molecular formula of C29H26O10 and a molar mass of 534.517 g·mol−1 .Applications De Recherche Scientifique

La cercosporine est un pigment de type perylénoquinone connu pour ses propriétés uniques et ses applications dans la recherche scientifique. Voici une analyse complète de ses applications dans différents domaines :

Photocatalyse

La this compound a été identifiée comme un photocatalyseur économique et respectueux de l’environnement pour les réactions d’oxydation sélective. Elle peut faciliter l’oxydation des liaisons C–H benzyliques en carbonyles, des amines en aldéhydes et des sulfures en sulfoxydes dans des conditions douces .

Phytopathologie

En tant que toxine photoactivée, la this compound joue un rôle important dans les maladies des plantes, en particulier dans les maladies causées par les espèces de Cercospora. Comprendre sa toxicité et la production associée d’espèces réactives de l’oxygène (ROS) a été crucial dans la recherche en phytopathologie .

Techniques de production améliorées

Des recherches ont montré que la co-culture de Cercospora sp. avec certaines souches peut améliorer la production et la sécrétion de this compound. Cette méthode est prometteuse pour développer des applications potentielles en augmentant sa disponibilité .

Photophysique, photochimie et photobiologie

Les propriétés de photosensibilisation de la this compound en font un sujet d’intérêt dans les études relatives à la photophysique, à la photochimie et à la photobiologie. Son interaction avec la lumière et les réactions chimiques qui s’ensuivent sont des domaines de recherche active .

Biologie moléculaire

L’étude de la voie de biosynthèse de la this compound, y compris le groupe de gènes codant les enzymes de la voie, a fourni des informations sur la biologie moléculaire. Ces connaissances sont essentielles pour comprendre comment la this compound et les composés similaires sont produits au niveau moléculaire .

Mécanisme D'action

Cercosporin is a photoactivated toxin produced by the fungal genus Cercospora, which acts as pathogens on a variety of plants . This compound has been extensively studied due to its role in Cercospora diseases .

Target of Action

Cercosporin’s primary targets are the cell components of plants, including membranes, proteins, and lipids . The compound’s action is particularly potent against plant cell membranes .

Mode of Action

Cercosporin is a perylenequinone natural product that is photoactivated . In the light, cercosporin absorbs energy and is converted to an energetically activated triplet state . This activated molecule then reacts with oxygen, resulting in the generation of toxic, activated oxygen species such as singlet oxygen (¹O2) and superoxide (O2-) . This property classifies cercosporin as a photosensitizer .

Biochemical Pathways

The biochemical pathway of cercosporin involves the production of reactive oxygen species (ROS), which leads to oxidative damage to lipids, proteins, and nucleic acids . The cellular target of this damage depends on where the photosensitizer molecule localizes in cells . Understanding cercosporin toxicity in relation to ROS production has facilitated the discovery and regulation of the cercosporin biosynthesis pathway .

Pharmacokinetics

Information on the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of cercosporin is currently limited. Research has shown that certain bacteria can enhance the production of cercosporin . For example, Bacillus velezensis B04 and Lysinibacillus sp. B15 have been found to facilitate cercosporin secretion into the broth, significantly increasing its production .

Result of Action

The result of cercosporin’s action is the peroxidation of the membrane lipids, leading to membrane breakdown and death of the cells . This membrane damage allows for leakage of nutrients into the leaf intercellular spaces, promoting fungal growth and sporulation .

Action Environment

Cercosporin’s action, efficacy, and stability are influenced by environmental factors. Light is required for both the biosynthesis and activation of cercosporin . Temperature and culture medium are also regulating factors in the production of cercosporin .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Cercosporin is biosynthesized via polyketide synthases . These enzymes play important roles in the biosynthesis of Cercosporin, with each having a unique function . For instance, CTB1 initiates the creation of Cercosporin, while CTB2 and CTB3 function as methyl transferases .

Cellular Effects

Cercosporin has a significant impact on various types of cells and cellular processes. It damages cell components, including membranes, proteins, and lipids . This damage is caused by the reactive oxygen species (ROS) that Cercosporin produces when it is photoactivated . The damage to these cell components can disrupt cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cercosporin exerts its effects at the molecular level through a series of interactions with biomolecules. When photoactivated, Cercosporin reacts with oxygen to produce toxic oxygen species such as singlet oxygen and superoxide . These reactive oxygen species then interact with various biomolecules, causing oxidative damage that can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cercosporin can change over time. For instance, co-culturing Cercospora sp. with certain bacteria can significantly increase the production of Cercosporin . After 4 days of co-culture, the production of Cercosporin increased from 128.2 mg/L to 984.4 mg/L .

Metabolic Pathways

Cercosporin is involved in several metabolic pathways. It is biosynthesized via polyketide synthases, a process that involves several enzymes and cofactors

Transport and Distribution

It is known that certain bacteria can facilitate Cercosporin secretion into the broth, thereby enhancing the production of Cercosporin .

Subcellular Localization

The subcellular localization of Cercosporin is in both mitochondria and the endoplasmic reticulum . This localization could influence the activity or function of Cercosporin, potentially directing it to specific compartments or organelles within the cell .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cercosporin involves the conversion of 3,6-dimethoxy-2-benzoxazolinone to Cercosporin through several chemical reactions.", "Starting Materials": [ "3,6-dimethoxy-2-benzoxazolinone", "Sodium hydride", "Bromine", "Potassium carbonate", "Methanol", "Acetic anhydride", "Sulfuric acid", "Hydrogen peroxide", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: React 3,6-dimethoxy-2-benzoxazolinone with sodium hydride in methanol to form the sodium salt of 3,6-dimethoxy-2-benzoxazolinone.", "Step 2: React the sodium salt with bromine in acetic anhydride to form 6-bromo-3,6-dimethoxy-2-benzoxazolinone.", "Step 3: React 6-bromo-3,6-dimethoxy-2-benzoxazolinone with potassium carbonate in sulfuric acid to form 6-bromo-3-methoxy-2-benzoxazolinone.", "Step 4: React 6-bromo-3-methoxy-2-benzoxazolinone with hydrogen peroxide in sodium hydroxide to form 6-hydroperoxy-3-methoxy-2-benzoxazolinone.", "Step 5: React 6-hydroperoxy-3-methoxy-2-benzoxazolinone with ethyl acetate in methanol to form Cercosporin." ] } | |

Numéro CAS |

35082-49-6 |

Formule moléculaire |

C29H26O10 |

Poids moléculaire |

534.5 g/mol |

Nom IUPAC |

7,19-dihydroxy-5,21-bis[(2S)-2-hydroxypropyl]-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione |

InChI |

InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3/t10-,11-/m0/s1 |

Clé InChI |

MXLWQNCWIIZUQT-QWRGUYRKSA-N |

SMILES isomérique |

C[C@@H](CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)C[C@H](C)O)O |

SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O |

SMILES canonique |

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CGP049090; CGP 049090; CGP-049090; Cercosporin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

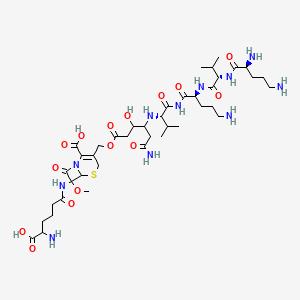

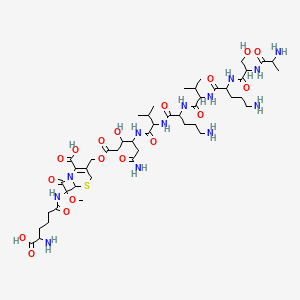

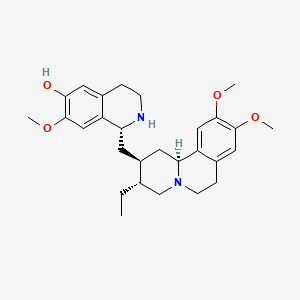

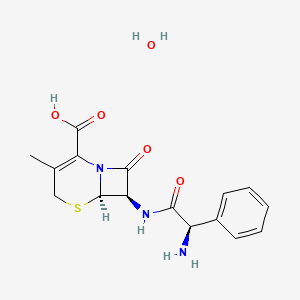

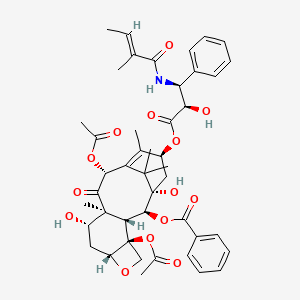

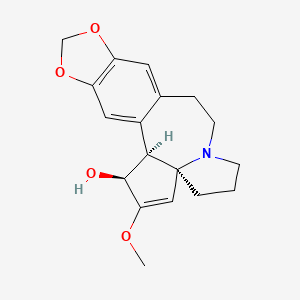

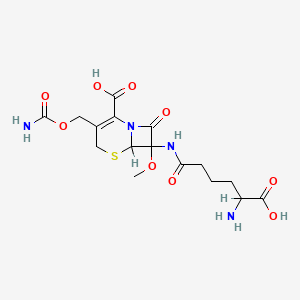

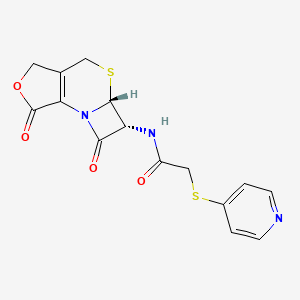

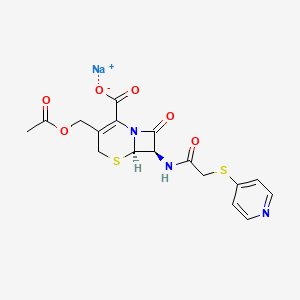

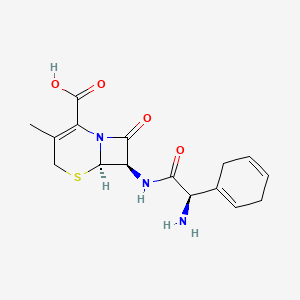

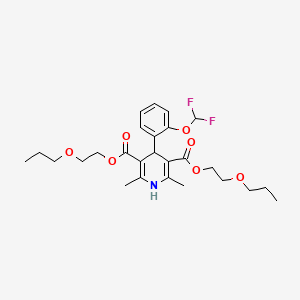

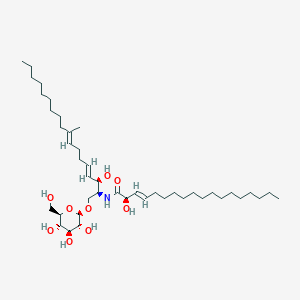

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.